3-Chloro-2-hydrazinopyridine

Catalog No.
S795740
CAS No.
22841-92-5
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-hydrazinopyridine

CAS Number

22841-92-5

Product Name

3-Chloro-2-hydrazinopyridine

IUPAC Name

(3-chloropyridin-2-yl)hydrazine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)

InChI Key

XAYCTBDPZIKHCW-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NN)Cl

Canonical SMILES

C1=CC(=C(N=C1)NN)Cl

The exact mass of the compound 3-Chloro-2-hydrazinopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-hydrazinopyridine (CAS 22841-92-5) is a halogenated heterocyclic hydrazine primarily utilized as a critical building block in the synthesis of fused pyrazolopyridines and anthranilic diamide insecticides [1]. Structurally characterized by a hydrazine moiety adjacent to a chlorine-substituted position on a pyridine ring, this compound serves as a highly regioselective nucleophile in cyclization reactions with dicarbonyls or maleate esters. In industrial procurement, it is prioritized over its upstream dihalogenated precursors to bypass hazardous, high-temperature amination steps involving excess hydrazine hydrate. Its primary commercial value lies in its ability to efficiently form 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffolds, which are essential for the biological activity of downstream ryanodine receptor modulators like chlorantraniliprole [1].

Substituting 3-chloro-2-hydrazinopyridine with generic analogs, such as unsubstituted 2-hydrazinopyridine or alternative isomers like 5-chloro-2-hydrazinopyridine, fundamentally compromises both synthetic regioselectivity and downstream product efficacy[1]. The chlorine atom at the 3-position exerts a specific electron-withdrawing and steric effect that dictates the regiochemistry during cyclization with diethyl maleate, ensuring the terminal hydrazine nitrogen attacks first to form the desired 5-oxopyrazolidine intermediate [2]. Furthermore, in the context of anthranilic diamide insecticides, the 3-chloro substituent on the pyridine ring is an absolute structural requirement for optimal binding affinity to the insect ryanodine receptor. Removing or relocating this halogen eliminates the critical intramolecular interactions required for the final compound's bioactivity, rendering generic structural analogs entirely unviable for this procurement pathway [1].

Process Yield and Hazard Reduction vs. 2,3-Dichloropyridine Precursor

Procuring pre-synthesized 3-chloro-2-hydrazinopyridine eliminates the need for in-house hydrazinolysis of 2,3-dichloropyridine [1]. Industrial synthesis from the dichloro precursor requires 4 to 6 molar equivalents of toxic hydrazine hydrate, prolonged reflux times (4-8 hours), and often pressurized conditions to achieve >95% yields [1]. By sourcing the hydrazine derivative directly, manufacturers bypass the handling of large excesses of hydrazine and the associated aqueous waste streams, directly initiating the copper-catalyzed or alkoxide-mediated cyclization with diethyl maleate.

Evidence DimensionHydrazine hydrate equivalents and handling requirements
Target Compound Data0 equivalents of hydrazine hydrate required for downstream cyclization
Comparator Or Baseline2,3-Dichloropyridine (requires 4-6 molar equivalents of hydrazine hydrate and 4-8 h reflux)
Quantified DifferenceEliminates 100% of the bulk hydrazine hydrate handling and associated high-temperature amination steps
ConditionsIndustrial-scale synthesis of pyrazolone intermediates

Procuring the pre-formed hydrazine derivative streamlines manufacturing timelines and significantly reduces the safety and environmental overhead associated with bulk hydrazine hydrate processing.

Regioselectivity in Pyrazolone Cyclization vs. Isomeric Analogs

The presence of the chlorine atom at the 3-position is critical for directing the regioselectivity of the cyclization reaction with diethyl maleate [1]. The electron-withdrawing effect of the 3-chloro group reduces the nucleophilicity of the proximal nitrogen of the hydrazine group, ensuring that the terminal nitrogen preferentially attacks the ester or double bond. Under optimized conditions (e.g., copper catalysis), 3-chloro-2-hydrazinopyridine achieves targeted cyclization to the desired pyrazolone with up to 82% yield [1]. Altering the substitution pattern, such as using unsubstituted 2-hydrazinopyridine, changes the electronic distribution and disrupts this specific regiocontrol.

Evidence DimensionRegiocontrol during cyclization with diethyl maleate
Target Compound DataHigh regioselectivity (up to 82% yield of specific pyrazolone under Cu-catalysis)
Comparator Or BaselineUnsubstituted 2-hydrazinopyridine (lacks 3-chloro directing effect, altering regiocontrol)
Quantified DifferenceEnsures targeted formation of the 1-(3-chloropyridin-2-yl) pyrazole scaffold without isomeric scrambling
ConditionsReflux with diethyl maleate under basic (NaOEt) or copper-catalyzed conditions

Predictable regioselectivity maximizes the yield of the correct pyrazole intermediate, minimizing costly downstream purification steps.

Essential Structural Contribution to Ryanodine Receptor Affinity

In the synthesis of anthranilic diamides like chlorantraniliprole, the 3-chloro-2-pyridyl moiety derived directly from 3-chloro-2-hydrazinopyridine is non-negotiable for biological efficacy [1]. The 3-chloro substituent on the pyridine ring participates in critical intramolecular interactions that lock the final molecule into the active conformation required to bind and activate the insect ryanodine receptor (RyR) [1]. Analogous compounds synthesized from unsubstituted 2-hydrazinopyridine lack this specific halogen interaction, resulting in a dramatic loss of target receptor affinity and insecticidal paralysis activity.

Evidence DimensionDownstream target receptor (RyR) binding affinity
Target Compound DataProvides the essential 3-chloro-2-pyridyl group for high-affinity RyR activation
Comparator Or BaselineDerivatives from unsubstituted 2-hydrazinopyridine (lack the critical 3-chloro conformational lock)
Quantified DifferenceMaintains optimal insecticidal efficacy, whereas unsubstituted analogs exhibit significantly reduced activity
ConditionsStructure-activity relationship (SAR) studies on anthranilic diamide insecticides

Procuring the exact 3-chloro substituted precursor is mandatory to achieve the biological performance standards required for commercial diamide insecticides.

Industrial Synthesis of Anthranilic Diamide Insecticides

3-Chloro-2-hydrazinopyridine is the premier starting material for manufacturing blockbuster agrochemicals such as chlorantraniliprole. Its immediate cyclization with diethyl maleate forms the foundational pyrazole-5-carboxylic acid core, making it an indispensable procurement item for large-scale insecticide production lines [1].

Development of Novel Pyrazolo[3,4-b]pyridine Pharmaceuticals

Beyond agrochemicals, the compound serves as a highly regioselective building block for synthesizing fused pyrazolopyridine ring systems. Researchers utilize its predictable cyclization behavior to construct novel heterocyclic libraries targeted at kinase inhibition and other medicinal chemistry applications [1].

Optimization of Copper-Catalyzed Heterocyclic Coupling

In process chemistry research, this compound is utilized as a standard substrate to evaluate and optimize transition-metal-catalyzed (e.g., CuI) cyclization methodologies, improving the yield and scalability of complex N-aryl pyrazolone intermediates [1].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

3-Chloro-2-hydrazinopyridine

Dates

Last modified: 08-15-2023

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